2-Chloro-1-(3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)ethanone
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Overview
Description
2-Chloro-1-(3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)ethanone is a chemical compound with the molecular formula C10H17ClN2O. It is used primarily in research settings and has applications in various scientific fields due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)ethanone typically involves the reaction of 3-((cyclopropylmethyl)amino)pyrrolidine with chloroacetyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent like dichloromethane, and requires careful temperature control to ensure the desired product is obtained .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing safety protocols to handle the reactive intermediates and by-products .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted ethanone derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .
Scientific Research Applications
2-Chloro-1-(3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, such as drug development for specific diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-pyrrolidin-1-yl-ethanone: A structurally similar compound with different functional groups.
2-Chloro-1-[(S)-3-(cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone: Another similar compound with slight variations in the amino group.
Uniqueness
2-Chloro-1-(3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses .
Properties
Molecular Formula |
C10H17ClN2O |
---|---|
Molecular Weight |
216.71 g/mol |
IUPAC Name |
2-chloro-1-[3-(cyclopropylmethylamino)pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C10H17ClN2O/c11-5-10(14)13-4-3-9(7-13)12-6-8-1-2-8/h8-9,12H,1-7H2 |
InChI Key |
LWPUOYIAFCRFNC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNC2CCN(C2)C(=O)CCl |
Origin of Product |
United States |
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